3-Methylnonanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Energy Metabolism:

3-Methylnonanoic acid plays a role in energy metabolism. Studies suggest it can be utilized by the body as an alternative fuel source compared to longer-chain fatty acids. This may be beneficial in understanding and potentially managing conditions like obesity and metabolic disorders. [Source: National Institutes of Health, PubChem - 3-Methylnonanoic acid, ]

Contraceptive Potential:

Research indicates that 3-Methylnonanoic acid possesses long-acting contraceptive properties in female animals. Studies have shown it disrupts ovulation cycles and prevents pregnancy. However, further research is needed to determine its safety and effectiveness in humans. [Source: Biosynth - 3-Methylnonanoic acid, ]

Anti-obesity Effects:

Studies have explored the potential anti-obesity effects of 3-Methylnonanoic acid in animal models. It has been shown to decrease body fat accumulation and weight gain. The exact mechanisms underlying these effects are still being investigated. [Source: Biosynth - 3-Methylnonanoic acid, ]

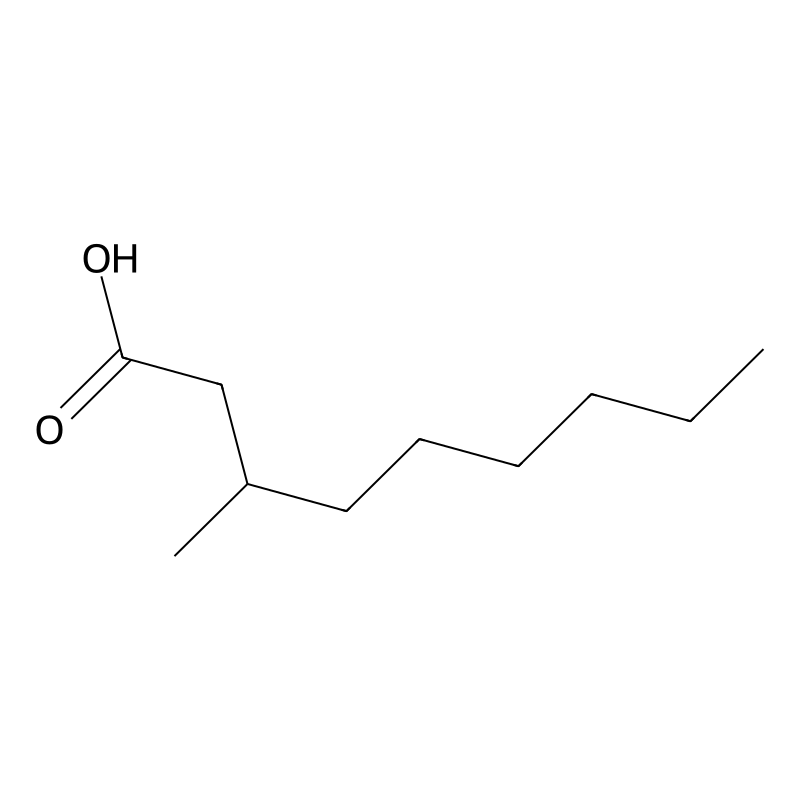

3-Methylnonanoic acid is a fatty acid with the chemical formula . It features a methyl group at the third carbon of the nonanoic acid chain, which contributes to its unique properties compared to other fatty acids. This compound is known for its role in various biological processes and potential applications in the pharmaceutical and chemical industries. The presence of the methyl group introduces steric hindrance, influencing its reactivity and interactions with enzymes and other molecules.

- Oxidation: The methyl group can be oxidized to form a carboxyl group, resulting in the production of 3-methyl-3-nonanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide under acidic conditions.

- Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride, yielding 3-methylnonan-1-ol.

- Substitution: The hydrogen atoms on the methyl group can be substituted with halogens or other functional groups, leading to compounds like 3-halo-3-methylnonanoic acid. This can be achieved using halogens in the presence of light or catalysts.

These reactions highlight the compound's versatility in organic synthesis and its potential as a building block for more complex molecules .

3-Methylnonanoic acid plays a significant role in biological systems, particularly in energy metabolism. It is involved in fatty acid metabolism and has been studied for its potential effects on metabolic pathways. Research indicates that it may influence enzyme specificity and binding affinity due to its unique structure, which includes a methyl group that affects sterics and electronic properties . Additionally, it has been noted for its application as a long-acting contraceptive, suggesting potential hormonal interactions .

The synthesis of 3-methylnonanoic acid can be accomplished through several methods:

- Asymmetric Hydrogenation: One common laboratory method involves the asymmetric hydrogenation of 3-methyl-2-nonenoic acid using chiral rhodium catalysts under hydrogen gas at elevated pressures and temperatures. This method ensures high yields and enantiomeric purity.

- Microbial Fermentation: Industrial production may utilize biocatalysts or engineered strains of bacteria to produce 3-methylnonanoic acid through fermentation processes. This environmentally friendly approach allows for specific production conditions that enhance yield and reduce by-products .

3-Methylnonanoic acid has various applications across different fields:

- Chemical Industry: It serves as a chiral building block in the synthesis of complex organic molecules, facilitating the development of pharmaceuticals and specialty chemicals.

- Biological Research: The compound is used as a model for studying fatty acid metabolism and enzyme interactions, aiding in the understanding of metabolic disorders.

- Pharmaceuticals: Ongoing research explores its potential as a precursor for drug development, particularly in hormonal therapies .

Studies on the interaction of 3-methylnonanoic acid with biological systems reveal its mechanism of action through specific enzyme pathways. Its unique structure allows it to bind selectively to certain enzymes involved in fatty acid oxidation pathways, thus influencing energy production and metabolic processes. This specificity makes it a valuable compound for further research into enzyme-substrate interactions and metabolic regulation .

Several compounds share structural similarities with 3-methylnonanoic acid, each exhibiting distinct properties:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Nonanoic Acid | Straight-chain fatty acid (no methyl) | Less sterically hindered; simpler reactivity profile |

| 3-Methylhexanoic Acid | Shorter chain length (C6) | Different physical properties due to shorter carbon chain |

| 3-Methylundecanoic Acid | Longer chain length (C11) | Increased solubility; different reactivity patterns |

The uniqueness of 3-methylnonanoic acid lies in its specific stereochemistry and chain length, which confer distinct physical and chemical properties compared to these similar compounds. The presence of the methyl group at the third carbon position not only affects its reactivity but also enhances its utility in biochemical applications .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant